molecular formula C21H13Cl2F3N2O B11083099 2-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

2-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11083099
M. Wt: 437.2 g/mol
InChI Key: WUQZEWTUYPDDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzaldehyde and 3-(trifluoromethyl)aniline.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the quinazolinone core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of starting materials and reagents.

    Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.

    Quality control: To ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and potential therapeutic applications.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: In the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.

    Receptor binding: It may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Gene expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4(3H)-quinazolinone: A simpler quinazolinone derivative with similar biological activities.

    3-(Trifluoromethyl)phenyl-4(3H)-quinazolinone: A compound with a similar trifluoromethyl group, contributing to its unique properties.

    2,3-Dichlorophenyl-4(3H)-quinazolinone: A compound with similar dichlorophenyl substitution, affecting its reactivity and biological activity.

Uniqueness

2-(2,3-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone is unique due to the combination of its dichlorophenyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. This combination may enhance its stability, reactivity, and potential therapeutic applications compared to other quinazolinone derivatives.

Properties

Molecular Formula

C21H13Cl2F3N2O

Molecular Weight

437.2 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H13Cl2F3N2O/c22-16-9-4-8-15(18(16)23)19-27-17-10-2-1-7-14(17)20(29)28(19)13-6-3-5-12(11-13)21(24,25)26/h1-11,19,27H

InChI Key

WUQZEWTUYPDDIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.